Ethyl 8-bromo-4-chloro-6-methylquinoline-3-carboxylate
Overview
Description
Ethyl 8-bromo-4-chloro-6-methylquinoline-3-carboxylate is a quinoline derivative with the molecular formula C13H11BrClNO2. This compound is notable for its unique structure, which includes bromine, chlorine, and methyl substituents on the quinoline ring, as well as an ethyl ester group at the 3-position. It is used in various chemical research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
The synthesis of Ethyl 8-bromo-4-chloro-6-methylquinoline-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Bromination: Introduction of the bromine atom at the 8-position of the quinoline ring.
Chlorination: Introduction of the chlorine atom at the 4-position.
Methylation: Introduction of the methyl group at the 6-position.
Esterification: Formation of the ethyl ester group at the 3-position through a reaction with ethanol and a suitable acid catalyst.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl 8-bromo-4-chloro-6-methylquinoline-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to remove the halogen atoms, yielding different derivatives.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other functional groups.
Common reagents used in these reactions include sodium borohydride for reductions, and various nucleophiles like amines or thiols for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 8-bromo-4-chloro-6-methylquinoline-3-carboxylate is used in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development due to its unique chemical structure.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 8-bromo-4-chloro-6-methylquinoline-3-carboxylate involves its interaction with various molecular targets. The presence of halogen atoms and the ester group allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research .
Comparison with Similar Compounds
Ethyl 8-bromo-4-chloro-6-methylquinoline-3-carboxylate can be compared with other quinoline derivatives such as:
Ethyl 6-bromo-4-chloro-8-methylquinoline-3-carboxylate: Similar structure but different positions of the substituents.
Ethyl 4-chloro-6-methylquinoline-3-carboxylate: Lacks the bromine atom.
Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate: Contains a fluorine atom instead of a methyl group.
Properties
IUPAC Name |
ethyl 8-bromo-4-chloro-6-methylquinoline-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrClNO2/c1-3-18-13(17)9-6-16-12-8(11(9)15)4-7(2)5-10(12)14/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCVTVSDMJWECPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=CC(=CC2=C1Cl)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20640927 | |
Record name | Ethyl 8-bromo-4-chloro-6-methylquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20640927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1016828-40-2 | |
Record name | Ethyl 8-bromo-4-chloro-6-methylquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20640927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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